2-Chloro-4-(2-methoxyethoxy)benzoic acid
Overview
Description
“2-Chloro-4-methoxybenzoic acid” is a type of organic compound known as a benzoic acid . It has a molecular formula of C8H7ClO3 and an average mass of 186.592 Da . It’s used in various chemical reactions and has several synonyms, including “2-chloro-4-methoxy-benzoic acid”, “2-chloro-4-methyloxy benzoic acid”, and "benzoic acid, 2-chloro-4-methoxy" .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reaction processes . For example, “4-Chloro-2-methylbenzoic acid” can be synthesized from “4-chlorobenzoic acid” via a multi-step reaction process .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxybenzoic acid” includes a benzene ring with a methoxy (OCH3) group and a chlorine atom attached at the 4th and 2nd positions, respectively . There’s also a carboxylic acid group (COOH) attached to the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-4-(2-methoxyethoxy)benzoic acid” are not available, benzoic acids are known to participate in a variety of chemical reactions. They can form complexes with various metal ions and can be used in the synthesis of other organic compounds .Scientific Research Applications
Polyaniline Doping
A study on polyaniline doped by benzoic acid and its substituted derivatives, including 2-chlorobenzoic acid and 2-methoxybenzoic acid, showcases the application of these compounds in enhancing the conductivity of polyaniline. The doping process involves mixing the acid with polyaniline in a solvent, significantly improving the material's conductivity, which has implications for electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).
Pharmaceutical Intermediate Synthesis
Another study highlights the role of a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used for diabetes therapy. This demonstrates the compound's significance in pharmaceutical manufacturing, offering a scalable and cost-effective process for producing these therapeutic agents (Zhang et al., 2022).
Luminescent Material Development
Research on lanthanide coordination compounds with benzoic acid derivatives as ligands, including compounds with methoxy groups, shows the influence of electron-donating and electron-withdrawing groups on luminescent properties. This work is crucial for developing materials with tailored photophysical properties for applications in sensing, lighting, and display technologies (Sivakumar et al., 2010).
Environmental Remediation
In the context of environmental science, the degradation of organic pollutants using advanced oxidation processes highlights the relevance of benzoic acid derivatives. A study involving chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants, such as 4-chlorophenol, underlines the potential of these compounds in water treatment and pollution control (Bokare & Choi, 2010).
Properties
IUPAC Name |
2-chloro-4-(2-methoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLZSNSNPEKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341647-72-0 | |
Record name | 2-Chloro-4-(2-methoxyethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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